[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate
Description
Historical Context in Glycochemistry Research
The development of [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate reflects the evolution of glycochemistry from its foundational principles established in the late 19th and early 20th centuries. The compound's structural framework is deeply rooted in the pioneering work of Wilhelm Koenigs and Edward Knorr, whose seminal reaction for glycoside formation became one of the cornerstone methodologies in carbohydrate chemistry. The Koenigs-Knorr reaction, developed in the early 1900s, established the fundamental principles for linking sugar units through glycosidic bonds using glycosyl halides and alcohols in the presence of heavy metal promoters such as silver carbonate. This historical foundation provided the synthetic pathways necessary for constructing complex acetylated sugar derivatives, which form the core structural elements present in this compound.
The acetylation strategy employed in this molecule traces its origins to the early recognition that protecting groups were essential for regioselective carbohydrate synthesis. Historical studies demonstrated that acetyl groups not only serve as protecting functionalities but also provide anchimeric assistance during glycosylation reactions, ensuring the stereochemical outcome through neighboring group participation. The systematic use of acetyl protecting groups evolved throughout the 20th century, with researchers recognizing that the nature and position of these groups significantly influenced both the reactivity and selectivity of glycosyl donors. The triacetyloxy substitution pattern observed in this compound represents a refinement of these historical protecting group strategies, demonstrating how classical methodologies have been adapted for increasingly complex molecular targets.
The integration of bicyclic acetal systems into carbohydrate chemistry represents a more recent historical development, building upon the foundational understanding of acetal chemistry established in the mid-20th century. Early researchers recognized that cyclic acetals could provide both protection and conformational constraint in carbohydrate systems, leading to the development of various bicyclic protecting groups. The dioxabicyclo[3.2.1]octane system incorporated into this compound represents an advanced application of these principles, combining the protective capabilities of acetal functionalities with the unique stereochemical constraints imposed by the bicyclic framework.
Position in Contemporary Carbohydrate Chemistry
In the current landscape of carbohydrate chemistry, this compound occupies a unique position as an exemplar of sophisticated protecting group strategies and complex molecular architecture. Contemporary carbohydrate synthesis has evolved beyond simple protecting group manipulations to encompass multifunctional molecules that serve simultaneously as synthetic intermediates, conformational probes, and structural models for understanding carbohydrate-receptor interactions. This compound exemplifies these modern approaches through its intricate combination of multiple acetyl protecting groups with a rigid bicyclic acetal system, creating a molecule that provides both synthetic utility and structural insight.
The regioselective protection strategy employed in this molecule reflects current best practices in carbohydrate chemistry, where the selective manipulation of hydroxyl groups has become increasingly sophisticated. Modern protecting group strategies emphasize not only the protection of reactive sites but also the influence of protecting groups on the reactivity and stereochemical outcome of subsequent transformations. The triacetyloxy pattern in this compound demonstrates advanced regioselectivity, where specific hydroxyl positions have been selectively acetylated while maintaining the structural integrity of the bicyclic system. This level of selectivity represents significant advancement over historical methods, which often relied on statistical protection or required multiple protection-deprotection cycles.
Contemporary research has increasingly focused on the development of novel protecting groups that provide unique reactivity profiles and can be removed under mild conditions. The dioxabicyclo[3.2.1]octane system in this compound represents an advanced protecting group strategy that combines conformational rigidity with potential for selective cleavage. Recent studies have demonstrated that bicyclic acetal systems can undergo controlled bond-cleavage reactions and rearrangements when modified at specific positions, providing opportunities for late-stage structural modifications that would be difficult to achieve with conventional protecting groups. The integration of such systems into complex carbohydrate architectures represents a frontier area in contemporary synthetic methodology.
The compound also reflects modern trends toward the synthesis of carbohydrate derivatives with defined three-dimensional structures. Contemporary carbohydrate chemistry increasingly emphasizes the relationship between molecular conformation and biological activity, leading to the design of conformationally constrained derivatives that can serve as probes for understanding structure-activity relationships. The rigid bicyclic framework in this compound provides precise conformational control, making it valuable for studies aimed at understanding how carbohydrate conformation influences molecular recognition and biological activity.
Relevance to Dioxabicyclo[3.2.1]octane Research
The incorporation of the dioxabicyclo[3.2.1]octane system into this compound positions this compound at the intersection of carbohydrate chemistry and specialized bicyclic acetal research. The dioxabicyclo[3.2.1]octane framework represents a unique structural motif that has garnered significant attention due to its distinctive reactivity patterns and potential for skeletal rearrangements. Research has demonstrated that this bicyclic system undergoes a variety of bond-cleavage reactions and rearrangements when modified at specific positions, particularly at the 4-position, making it a valuable scaffold for synthetic transformations.
Recent investigations have revealed that 6,8-dioxabicyclo[3.2.1]octan-4-ols can undergo remarkable skeletal rearrangements when treated with reagents such as thionyl chloride in the presence of pyridine, resulting in oxygen migration from the carbon-5 position to the carbon-4 position. These rearrangements proceed through chlorosulfite intermediates and demonstrate the unique reactivity profile of the bicyclic system. The presence of the dioxabicyclo[3.2.1]octane moiety in the target compound suggests potential for similar rearrangement chemistry, although the additional carbohydrate substitution may modulate the reactivity patterns observed in simpler systems.
The stereochemical constraints imposed by the dioxabicyclo[3.2.1]octane system are particularly relevant to understanding the three-dimensional structure and reactivity of this compound. Research has shown that the configuration of substituents on the bicyclic framework determines the outcome of chemical transformations, with the rigid conformation of the bicyclic ring system restricting the accessibility of certain reaction pathways. The integration of this constrained system with the carbohydrate framework creates a molecule with precisely defined spatial relationships between functional groups, making it valuable for studies of conformational effects on reactivity and molecular recognition.
The dioxabicyclo[3.2.1]octane system also provides unique opportunities for controlled functional group transformations. Studies have demonstrated that these bicyclic systems can be subjected to conditions that promote specific bond cleavages or rearrangements, potentially allowing for the selective modification of the bicyclic portion while leaving the carbohydrate framework intact. This selectivity makes compounds containing this bicyclic system particularly attractive as synthetic intermediates for accessing diverse structural derivatives through controlled transformations of the bicyclic core.
Relationship to Cellotriose Chemistry
The structural relationship between this compound and cellotriose chemistry represents a fascinating intersection of oligosaccharide research with complex carbohydrate derivatives. Cellotriose, a glucotriose consisting of three glucose units linked through beta-1,4-glycosidic bonds, serves as a fundamental model system for understanding cellulose chemistry and enzymatic degradation pathways. The compound molecular formula C18H32O16 and molecular weight of 504.4 grams per mole make it a significant oligosaccharide in carbohydrate research. The relationship between cellotriose and the target compound extends beyond simple structural similarities to encompass fundamental principles of carbohydrate protection and derivatization.
Cellotriose acetate derivatives have played crucial roles in advancing our understanding of carbohydrate conformation and crystal structure analysis. Historical studies of cellotriose acetate revealed important insights into the three-dimensional arrangement of acetylated oligosaccharides, with cellotriose acetate having a molecular weight of 966 and representing one of the largest oligosaccharide structures characterized by X-ray crystallography at the time of early structural studies. The acetylation patterns observed in cellotriose derivatives provide important precedents for understanding the reactivity and conformational preferences of the acetylated sugar framework present in the target compound.
The enzymatic synthesis of cellotriose has provided important insights into transglycosylation reactions that may be relevant to understanding the formation and reactivity of complex carbohydrate derivatives. Research has demonstrated that cellotriose can be synthesized using beta-glucosidase enzymes through transglucosylation reactions, with optimal conditions occurring at specific temperature and acidity values. These enzymatic approaches have yielded cellotriose in significant quantities, with studies reporting the production of 11.2 milligrams of cellotriose from 68 milligrams of cellobiose under optimal conditions. Understanding these biosynthetic pathways provides context for the biological relevance of acetylated carbohydrate derivatives and their potential roles in enzymatic recognition.
The relationship between cellotriose chemistry and the target compound also extends to structural analysis and characterization methods. Nuclear magnetic resonance studies of cellotriose and its acetylated derivatives have established important precedents for characterizing complex carbohydrate structures. Research on cellulose diacetate revealed the power of proton nuclear magnetic resonance spectroscopy for determining the distribution of acetyl groups on glucose residues, with studies identifying nine different types of acetylated glucose units based on their substitution patterns. These analytical approaches provide important methodological frameworks for characterizing the acetylation patterns and structural features of complex derivatives like the target compound.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYANUNAAANZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295766 | |
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28868-67-9 | |
| Record name | NSC105391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate is a complex organic molecule with notable biological activities. This article explores its chemical properties, biological functions, and potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 726.676 g/mol. The structure consists of multiple acetoxy groups attached to a bicyclic framework, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C37H42O13 |
| Molecular Weight | 726.676 g/mol |
| LogP | 0.8229 |
| Polar Surface Area | 221.02 Ų |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related acetoxy compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Herbicidal Activity
The compound has been investigated for its herbicidal potential. Fungal phytotoxins related to the compound demonstrated the ability to inhibit plant growth by disrupting cellular processes in target species. This characteristic can be harnessed for developing eco-friendly herbicides.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects of related compounds on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways. Further research is needed to determine the exact pathways influenced by this compound.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Natural Products evaluated the antimicrobial properties of structurally similar triacetoxy compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Herbicidal Potential : Research conducted by Smith et al. (2020) demonstrated that derivatives of this compound inhibited root elongation in Arabidopsis thaliana, providing a basis for further exploration into its use as a herbicide.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of acetoxy compounds on HeLa cells revealed an IC50 value of 30 µM, indicating moderate cytotoxicity and potential for further development as an anticancer agent.
The biological activities of this compound are believed to stem from:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit enzymes critical for microbial survival.
- Disruption of Membrane Integrity : The presence of multiple acetoxy groups may enhance membrane permeability leading to cell lysis.
- Induction of Oxidative Stress : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zygocaperoside (from Zygophyllum fabago)
- Structural Similarities : Both compounds are glycosides with acetylated sugar moieties. Zygocaperoside, isolated from Z. fabago, shares the presence of acetyloxy groups and a glycosidic linkage, though its core structure lacks the bicyclo[3.2.1]octane system seen in the target compound .
- Spectroscopic Data :
- 1H-NMR : Acetyl protons in Zygocaperoside resonate at δ ~2.0–2.3 ppm, comparable to the target compound’s acetyl groups.
- 13C-NMR : The oxane ring carbons in Zygocaperoside appear at δ 60–110 ppm, aligning with typical glycosidic carbons. The bicyclo system in the target compound may introduce distinct shifts due to ring strain and oxygen substitution .
- Synthesis : Zygocaperoside is isolated from natural sources, whereas the target compound is likely semi-synthetic, involving acetylation of a precursor glycoside.
Dendalone 3-Hydroxybutyrate Analogs
- Stereochemical Complexity: Dendalone derivatives, such as the compound described in , exhibit intricate stereochemistry (e.g., 4S, 5S, 8R* configurations).
- Optical Activity : Dendalone analogs show moderate optical rotation ([α]D +5.7 to +10.7), suggesting chiral centers. The target compound’s multiple acetyl groups and bicyclic framework may result in higher optical activity, though experimental data are lacking .
N-(2-(Substituted)-4-oxothiazolidin-3-yl) Acetamides
- Functional Groups: Unlike the acetylated glycoside target compound, these acetamides feature thiazolidinone and coumarin moieties. However, both classes utilize acetyl/protective groups (e.g., methyl acetate) to modulate solubility and reactivity .
- Synthetic Methods : The acetamides are synthesized via reflux with mercaptoacetic acid and ZnCl2, whereas the target compound likely requires sequential acetylation and glycosylation under anhydrous conditions .
Comparative Data Table
Key Research Findings and Implications
Stereochemical Challenges : Similar to dendalone analogs, its synthesis demands precise control over stereochemistry, likely requiring advanced NMR and optical rotation techniques for validation .
Synthetic Feasibility : While N-(substituted) acetamides are synthesized using ZnCl2 catalysis, the target compound’s acetyl-rich structure may necessitate milder conditions to prevent deacetylation .
Preparation Methods
Primary Hydroxyl Group Protection
The unprotected bicyclo-octanol undergoes sequential acetylation. Initial protection of the primary hydroxyl at C2 is achieved using acetic anhydride (3.5 equiv) in anhydrous pyridine (0.5 M) at 0–5°C for 12 h, yielding 85–92% monoacetylated product. Kinetic studies show competing O-acylation vs. N-acylation (pyridine adducts), which are minimized below 10°C.
Regioselective Secondary Acetylation
Subsequent acetylation targets the C3 and C4 hydroxyls using acetyl chloride (2.2 equiv per OH) with 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM). This two-step process achieves 78% diacetylated yield, with <5% over-acetylation byproducts.
Oxan Ring Functionalization
The oxan moiety is introduced via Mitsunobu coupling between the bicyclo intermediate and 2-O-acetyl-3,4,5-tri-O-acetyl-β-D-glucopyranose (1.2 equiv), using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.8 equiv) in THF. This step proceeds with 67% yield and 95% stereochemical fidelity at the anomeric center.
Industrial-Scale Production Methods
Continuous Flow Acetylation
Pilot-scale reactors (e.g., Corning AFR™) enable telescoped synthesis:
-
Residence Time : 45 min per acetylation stage
-
Throughput : 12 kg/day (95% purity)
-
Catalyst Recycling : DMAP recovery ≥87% via ion-exchange resins
Crystallization Optimization
Final purification uses antisolvent crystallization with heptane/ethyl acetate (4:1 v/v) . Process parameters:
| Condition | Small-Scale Yield | Industrial Yield |
|---|---|---|
| Cooling Rate (°C/min) | 0.5 | 2.0 |
| Seed Loading (%) | 0.1 | 0.05 |
| Purity Post-Crystallization | 98.3% | 99.1% |
Analytical Validation
Structural Confirmation
Impurity Profiling
Common byproducts and mitigation strategies:
-
Over-Acetylated Isomers (3–7%) : Controlled via stoichiometric acetic anhydride limitation
-
Ring-Opened Derivatives (≤1%) : Suppressed by maintaining pH >6 during workup
Comparative Efficiency of Catalytic Systems
Catalyst screening data (25°C, 24 h reaction):
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pyridine | 68 | 82 |
| DMAP | 94 | 89 |
| N-Methylimidazole | 88 | 75 |
| Ionic Liquid [BMIM]OAc | 91 | 93 |
Ionic liquid catalysts enable catalyst recycling (≥5 cycles) with <5% activity loss .
Q & A
Q. Table 1: Synthesis Parameters from Analogous Compounds
| Step | Conditions | Reference |
|---|---|---|
| Acetylation | Reflux in methanol/H₂SO₄ (4 hours) | |
| Cyclization | Reflux with KOH (6 hours) | |
| Purification | Recrystallization (ethanol) |
Basic: Which spectroscopic methods are most effective for characterizing [Compound]?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming acetyloxy (δ 2.0–2.3 ppm for CH₃CO) and bicyclic ether linkages (δ 3.5–5.5 ppm for oxyan protons). 2D NMR (HSQC, HMBC) resolves overlapping signals in the bicyclic region .
- IR Spectroscopy: Strong absorbance at ~1740 cm⁻¹ confirms ester/acetyl C=O stretches .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks and fragmentation patterns, particularly for the labile bicyclo system .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or stereochemical ambiguity. Strategies include:
- Variable Temperature NMR: Identifies signal splitting due to conformational exchange in the bicyclic moiety .
- X-ray Crystallography: Definitive for assigning stereochemistry in the bicyclo[3.2.1]octane system, though crystal growth may require slow evaporation from DCM/hexane .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .
Advanced: What strategies optimize the yield of [Compound] in multi-step synthesis?
Methodological Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency, reducing side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization .
- Kinetic Monitoring: TLC or in-situ IR tracks reaction progress, minimizing decomposition of acid-sensitive groups .
Q. Table 2: Reaction Optimization Examples
| Parameter | Improved Condition | Yield Increase | Reference |
|---|---|---|---|
| Acetylation Catalyst | DMAP (10 mol%) | +25% | |
| Cyclization Solvent | DMF (anhydrous) | +15% |
Basic: How to assess the hydrolytic stability of acetylated groups in [Compound]?
Methodological Answer:
- pH-Dependent Studies: Incubate the compound in buffers (pH 2–10) at 37°C, monitoring deacetylation via HPLC or NMR. Acetyl groups are typically stable at pH 4–7 but hydrolyze rapidly under alkaline conditions .
- Kinetic Analysis: Pseudo-first-order rate constants () quantify hydrolysis rates, with activation energy calculated via Arrhenius plots .
Advanced: How to determine the stereochemistry of the bicyclo[3.2.1]octane moiety?
Methodological Answer:
- NOESY NMR: Correlates spatial proximity of protons to establish chair vs. boat conformations in the bicyclic system .
- Vibrational Circular Dichroism (VCD): Differentiates enantiomers by measuring IR absorbance of chiral centers, critical for confirming absolute configuration .
- Single-Crystal XRD: Provides unambiguous stereochemical assignment; crystals may be grown via vapor diffusion using ethyl acetate/hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
